Home > Products > Screening Compounds P21971 > NY-Eso-1 (87-111)
NY-Eso-1 (87-111) -

NY-Eso-1 (87-111)

Catalog Number: EVT-14049867
CAS Number:
Molecular Formula: C131H206N32O36S2
Molecular Weight: 2869.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of NY-Eso-1 (87-111) typically involves solid-phase peptide synthesis methods. The peptide is synthesized using automated synthesizers that facilitate the stepwise addition of amino acids to form the desired sequence. In the referenced studies, the full-length NY-Eso-1 protein was produced in Escherichia coli, which serves as a common host for recombinant protein production. The purification of the synthesized peptide is crucial for ensuring its biological activity and involves techniques such as high-performance liquid chromatography (HPLC) to achieve desired purity levels .

Technical Details

  • Synthesis Method: Solid-phase peptide synthesis.
  • Purification Techniques: High-performance liquid chromatography.
  • Source: Recombinant production in Escherichia coli.
Molecular Structure Analysis

The molecular structure of NY-Eso-1 (87-111) consists of a specific sequence of amino acids that contributes to its binding affinity for major histocompatibility complex class II molecules. The sequence is represented as:

LLEFYLAMPFATPMEAELARRSLAQ

This peptide binds effectively to multiple HLA-DR and HLA-DP4 alleles, including HLA-DRB10101, 0401, 0701, and HLA-DPB10401 .

Data

  • Amino Acid Sequence: LLEFYLAMPFATPMEAELARRSLAQ
  • Molecular Weight: Approximately 2,500 Da (exact weight can vary based on modifications).
  • Binding Properties: Capable of binding to various HLA class II molecules.
Chemical Reactions Analysis

NY-Eso-1 (87-111) participates in several immunological reactions upon binding with major histocompatibility complex molecules. The primary reaction involves the presentation of this peptide on antigen-presenting cells, which subsequently stimulates CD4+ T cell responses. This process is critical in the activation of adaptive immunity against tumor cells expressing NY-Eso-1.

Technical Details

  • Immunogenic Response: Induces Th1-type and Th2-type CD4+ T cell responses.
  • Mechanism: The peptide binds to HLA molecules on antigen-presenting cells, leading to T cell activation and proliferation.
Mechanism of Action

The mechanism of action for NY-Eso-1 (87-111) involves its recognition by T cell receptors on CD4+ T cells after being presented by major histocompatibility complex class II molecules. This interaction triggers a cascade of immune responses, enhancing the body's ability to target and eliminate cancer cells expressing this antigen.

Data

  • T Cell Activation: Stimulates both Th1-type and Th2-type immune responses.
  • Cytokine Production: Promotes secretion of cytokines such as interferon-gamma and interleukin-4 from activated T cells .
Physical and Chemical Properties Analysis

NY-Eso-1 (87-111) exhibits several physical and chemical properties relevant to its function as an immunogenic peptide:

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Stable under proper storage conditions; should be stored at -20°C or lower.
  • Purity: High purity levels are essential for biological activity; often >95% purity is desired.
Applications

NY-Eso-1 (87-111) has significant applications in cancer immunotherapy. Its ability to elicit robust immune responses makes it a candidate for vaccine development aimed at treating cancers that express this antigen. Clinical trials have explored its use in therapeutic vaccines targeting melanoma and other malignancies . Additionally, it serves as a valuable tool in research for understanding tumor immunity and developing personalized cancer treatments.

Introduction to NY-ESO-1 (87-111) in Cancer Immunology

Biological Significance of NY-ESO-1 as a Cancer-Testis Antigen

NY-ESO-1 (New York esophageal squamous cell carcinoma 1), encoded by the CTAG1B gene on chromosome Xq28, is a prototypical cancer-testis antigen (CTA) with restricted physiological expression. Its presence is primarily confined to immune-privileged sites such as testicular germ cells (spermatogonia and primary spermatocytes) and placental tissues, with minimal to no expression in normal somatic tissues [1] [2] [5]. This expression profile renders NY-ESO-1 an ideal target for immunotherapy, as it minimizes risks of on-target, off-tumor toxicity—a limitation observed with other CTAs like MAGE-A3, which can cause neurotoxicity due to cross-reactivity [1].

Epigenetic mechanisms tightly regulate NY-ESO-1 reactivation in malignancies. DNA demethylation agents (e.g., decitabine) induce its expression in tumor cells by disrupting repressive complexes like HDAC1-mSin3A-NCOR1 and Dnmt3b-HDAC1-Egr1 [1]. Clinically, NY-ESO-1 exhibits heterogeneous expression across cancers:

  • Myxoid liposarcoma (MLS): 89–100%
  • Synovial sarcoma: 80%
  • Melanoma: 46%
  • Epithelial ovarian cancer: 43% [1] [7]

In sarcomas, NY-ESO-1 serves as a diagnostic biomarker, distinguishing MLS (84.4% sensitivity, 100% specificity) from other mesenchymal tumors like leiomyosarcoma or schwannoma [1] [7]. Its expression correlates with poor prognosis in MLS but predicts better responses to antigen-specific immunotherapies in ovarian cancer and melanoma [1] [5].

Table 1: NY-ESO-1 Expression in Solid Tumors

Tumor TypeExpression Frequency (%)Clinical Significance
Myxoid liposarcoma89–100Diagnostic marker; poor prognosis
Synovial sarcoma80Homogeneous expression (70% of cases)
Neuroblastoma82Candidate for adoptive T-cell therapy
Melanoma46Associated with spontaneous immune responses
Triple-negative breast cancerElevated vs. ER+ tumorsNovel therapeutic target

Structural and Functional Characterization of the NY-ESO-1 (87-111) Epitope

The NY-ESO-1 (87-111) peptide is a 25-amino acid fragment (residues 87–111) of the full-length 180-amino acid NY-ESO-1 protein. It features a glycine-rich N-terminal region and a hydrophobic C-terminal domain containing the conserved Pcc-1 motif, implicated in cell cycle regulation [1] [5] [8]. This epitope’s key functional property is its promiscuous HLA binding, enabling interactions with multiple MHC class II alleles:

  • HLA-DR: DRB1*0101, *0401, *0701, *1101
  • HLA-DP: DPB1*0401, *0402 [3] [6]

This broad binding capacity allows the epitope to activate CD4+ T cells across diverse genetic backgrounds. Mechanistically, residues 87–111 contain overlapping T-cell recognition motifs. The sequence includes the immunodominant HLA-A*02:01-restricted epitope (157–165), enabling coordinated CD4+ and CD8+ T-cell responses [6] [7]. Structural studies confirm that antigen-presenting cells (APCs) process full-length NY-ESO-1 protein via macroautophagy and intercellular transfer, generating the 87–111 fragment for MHC-II loading [7].

Table 2: HLA Alleles Binding NY-ESO-1 (87–111) and Immune Response Profiles

HLA AlleleClassT-Cell ResponseCytokine Profile
DRB1*0101IICD4+ Th1/Th2IFN-γ, IL-5
DRB1*0401IICD4+ Th1IFN-γ
DPB1*0401IICD4+ Th0IFN-γ, IL-5
HLA-A*02:01ICD8+ cytotoxicPerforin, Granzyme B

Role of NY-ESO-1 (87-111) in Tumor Immune Evasion and Recognition

The NY-ESO-1 (87-111) epitope bridges innate and adaptive immunity by functioning as both a tumor-associated antigen and an endogenous adjuvant. It activates dendritic cells (DCs) through Toll-like receptor 4 (TLR4) binding, promoting DC maturation and antigen presentation [7]. This dual role facilitates:

  • Spontaneous humoral/cellular immunity: Natural CD4+ T-cell responses against 87–111 occur in 0.5–5 per million T cells in cancer patients, correlating with tumor regression in anti-PD-1-treated melanoma [3] [6] [7].
  • Overcoming immune evasion: Tumors evade immunity via MHC downregulation or immunosuppressive cytokines. The 87–111 epitope’s promiscuity expands T-cell recognition breadth, countering heterogeneity. In gastric cancer, combined radiotherapy and pembrolizumab increased NY-ESO-1 (87-111)-specific CD8+/CD107a+ T cells during clinical response, which declined upon relapse [6].

However, the tumor microenvironment (TME) can subvert NY-ESO-1-directed immunity. Immunosuppressive cytokines (e.g., IL-6, IL-10) and regulatory T cells (Tregs) inhibit effector T-cell function. Notably, bacterial vector-based NY-ESO-1 vaccines resist Treg suppression, highlighting strategies to overcome evasion [8] [9]. Clinical evidence shows that NY-ESO-1 (87-111)-specific T cells recognize autologous DCs pulsed with full-length protein or transfected with cDNA, confirming physiological relevance [3].

In sarcoma models, NY-ESO-1 (87-111) vaccines stimulate polyfunctional CD4+ responses:

  • Th1 polarization: Secretes IFN-γ, enhancing cytotoxic CD8+ T-cell activity
  • Th2/Th0 polarization: Produces IL-5, supporting B-cell antibody production [3] [7]This synergy promotes epitope spreading and sustained anti-tumor memory, positioning NY-ESO-1 (87-111) as a cornerstone for next-generation cancer vaccines.

Properties

Product Name

NY-Eso-1 (87-111)

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C131H206N32O36S2

Molecular Weight

2869.4 g/mol

InChI

InChI=1S/C131H206N32O36S2/c1-66(2)57-81(132)110(179)153-93(61-70(9)10)121(190)149-86(44-48-103(172)173)115(184)157-95(63-78-31-23-20-24-32-78)123(192)158-96(64-79-37-39-80(166)40-38-79)122(191)155-91(59-68(5)6)118(187)142-73(13)107(176)151-88(50-56-201-18)127(196)162-53-27-35-98(162)126(195)159-94(62-77-29-21-19-22-30-77)120(189)144-75(15)109(178)161-104(76(16)165)128(197)163-54-28-36-99(163)125(194)150-87(49-55-200-17)116(185)148-84(42-46-101(168)169)111(180)140-71(11)106(175)146-85(43-47-102(170)171)114(183)154-90(58-67(3)4)117(186)141-72(12)105(174)145-82(33-25-51-138-130(134)135)112(181)147-83(34-26-52-139-131(136)137)113(182)160-97(65-164)124(193)156-92(60-69(7)8)119(188)143-74(14)108(177)152-89(129(198)199)41-45-100(133)167/h19-24,29-32,37-40,66-76,81-99,104,164-166H,25-28,33-36,41-65,132H2,1-18H3,(H2,133,167)(H,140,180)(H,141,186)(H,142,187)(H,143,188)(H,144,189)(H,145,174)(H,146,175)(H,147,181)(H,148,185)(H,149,190)(H,150,194)(H,151,176)(H,152,177)(H,153,179)(H,154,183)(H,155,191)(H,156,193)(H,157,184)(H,158,192)(H,159,195)(H,160,182)(H,161,178)(H,168,169)(H,170,171)(H,172,173)(H,198,199)(H4,134,135,138)(H4,136,137,139)/t71-,72-,73-,74-,75-,76+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-/m0/s1

InChI Key

OTOOPFZEJTVSTP-IMEIIJQSSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.